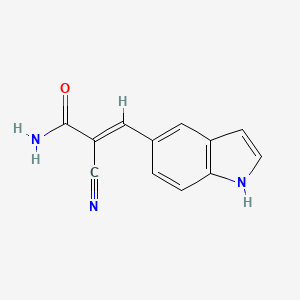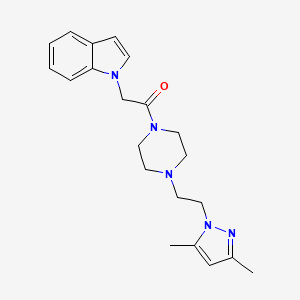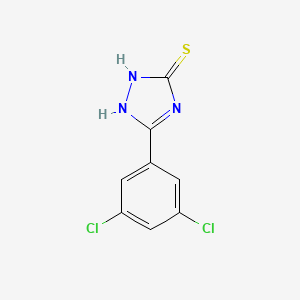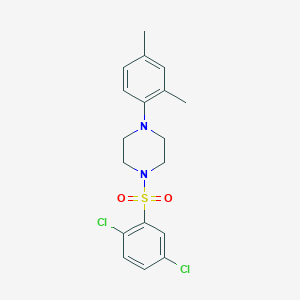
(E)-2-cyano-3-(1H-indol-5-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-cyano-3-(1H-indol-5-yl)acrylamide is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.224. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of (E)-2-cyano-3-(1H-indol-5-yl)acrylamide are the Transcriptional Enhanced Associate Domain (TEAD) proteins . TEAD proteins are transcription factors comprised of four family members (TEAD 1−4) that function in modulating gene expression in response to the HIPPO pathway .
Mode of Action
This compound acts as an inhibitor of TEAD-dependent gene transcription . TEAD proteins preferentially associate with transcription coactivators yes associated protein 1 (YAP1) or transcriptional coactivator with PDZ-binding motif (TAZ, also known as WWTR1) . YAP1-TEAD or TAZ-TEAD bind to DNA and initiate the transcription of multiple different genes involved in cell proliferation, survival, mobility, stemness, and differentiation .
Biochemical Pathways
The compound affects the HIPPO-YAP1/TAZ-TEAD signaling cascade . This pathway is an evolutionarily conserved signaling pathway regulating numerous biological processes, including cell growth and fate decision, organ size control, and regeneration . The deregulation of HIPPO-YAP1/TAZ-TEAD activity is at the origin of tumor progression and resistance to therapy in several different cancer indications .
Result of Action
The result of the compound’s action is the inhibition of the transcription of multiple different genes involved in cell proliferation, survival, mobility, stemness, and differentiation . This leads to the suppression of tumor progression and potentially overcoming resistance to therapy in several different cancer indications .
Action Environment
The action of this compound is influenced by both intrinsic and extrinsic signals, such as mechanical force, cell-cell contact, polarity, energy status, stress, as well as many diffusible hormonal factors . These factors can affect the activation state of the HIPPO pathway, and consequently, the efficacy and stability of the compound’s action.
Biochemical Analysis
Biochemical Properties
(E)-2-cyano-3-(1H-indol-5-yl)acrylamide has been identified as an inhibitor of TEAD proteins and the HIPPO-YAP1/TAZ signaling cascade . TEAD proteins are transcription factors that modulate gene expression in response to the HIPPO pathway . They associate with transcription co-activators YAP1 or TAZ, initiating the transcription of multiple genes involved in cell proliferation, survival, mobility, stemness, and differentiation .
Cellular Effects
The cellular effects of this compound are primarily related to its role as an inhibitor of the HIPPO-YAP1/TAZ signaling cascade . This pathway regulates numerous biological processes, including cell growth and fate decision, organ size control, and regeneration . By inhibiting this pathway, this compound can potentially influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with TEAD proteins and its role in inhibiting the HIPPO-YAP1/TAZ signaling cascade . When the HIPPO pathway is inactive, YAP1 and TAZ are free to translocate into the cell nucleus, where they associate with TEAD transcription factors to bind DNA and regulate gene expression . This compound inhibits this process, thereby exerting its effects at the molecular level .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its role as an inhibitor of the HIPPO-YAP1/TAZ signaling cascade
Properties
IUPAC Name |
(E)-2-cyano-3-(1H-indol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-7-10(12(14)16)6-8-1-2-11-9(5-8)3-4-15-11/h1-6,15H,(H2,14,16)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFOBVIUGZQYPW-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN2)C=C1/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B2795667.png)
![1,3,5-Trimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2795669.png)

![3,3,3-Trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2795671.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2795673.png)
![3-allyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2795674.png)

![[(2S)-3-amino-2-methylpropyl]diethylamine](/img/structure/B2795680.png)
![N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2795681.png)
![3-[(4-Chlorophenyl)sulfonyl]-5-nitrophenol](/img/structure/B2795682.png)
![ethyl 6-(4-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2795683.png)


![3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2795688.png)
